REACTION_SMILES
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[CH3:30][CH2:31][N:32]([CH2:33][CH3:34])[CH2:35][CH3:36].[CH3:37][N:38]([CH3:39])[c:40]1[cH:41][cH:42][n:43][cH:44][cH:45]1.[Cl:46][CH2:47][Cl:48].[OH:12][CH:13]([C:14](=[O:15])[O:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1>>[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:12][CH:13]([C:14](=[O:15])[O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OC(C(=O)OCc2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |